molecular formula C7H11Cl2N3O2 B1403307 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride CAS No. 126167-33-7

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride

Katalognummer B1403307
CAS-Nummer: 126167-33-7
Molekulargewicht: 240.08 g/mol
InChI-Schlüssel: KDYFDWRPJISROS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride”, also known as “4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine”, can be obtained from histamine dihydrochloride and polyformaldehyde cyclization . It has been reported in the literature that it can be used to prepare Xa factor inhibitors and CDK inhibitors .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.08 . It is a solid at room temperature and should be stored in a refrigerator .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Factor Xa and CDK Inhibitors

This compound has been reported to be useful in the preparation of Factor Xa inhibitors, which are anticoagulants used to prevent blood clots . Additionally, it serves as a precursor for the synthesis of cyclin-dependent kinase (CDK) inhibitors, which have significant potential in cancer therapy due to their role in regulating cell cycle progression .

Pharmacology: NF-kappaB Pathway Modulation

In pharmacological research, derivatives of this compound have been explored for their ability to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway. This pathway plays a crucial role in immune response, inflammation, and cell survival .

Biology: VEGFR-2 Kinase Inhibition

The compound’s derivatives have been synthesized and evaluated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. VEGFR-2 is implicated in angiogenesis, making these inhibitors valuable for studying and potentially treating various angiogenesis-related diseases, including cancer .

Chemistry: Organic Synthesis Building Block

In the field of chemistry, this compound is utilized as a building block for organic synthesis. Its structure allows for further functionalization, making it a versatile reagent for constructing more complex molecules .

Material Science: Chemical Synthesis and Analysis

While specific applications in material science are not directly reported, the compound’s role as a reagent in chemical synthesis suggests potential utility in the development of new materials, especially those requiring precise molecular architecture .

Analytical Chemistry: Research and Development

The compound is used in analytical chemistry for research and development purposes. Its well-defined structure and properties make it suitable for use as a standard or reference compound in various analytical techniques .

Safety And Hazards

The compound is classified under GHS07 and has hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.2ClH/c11-7(12)6-5-4(1-2-8-6)9-3-10-5;;/h3,6,8H,1-2H2,(H,9,10)(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFDWRPJISROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride

Synthesis routes and methods

Procedure details

25.00 g (0.135 moles) of histamine dihydrochloride were dissolved in 125 ml of water; 26.92 g (0.40 moles) of 85% potassium hydroxide were then added to the cooled solution. A solution of 12.51 g (0.136 moles) of monohydrate glyoxylic acid and 9.00 g (0.136 moles) of 85% potassium hydroxyde in 125 ml of water was dropped into the first one and the reaction mixture heated at 90° C., 6 hours, cooled, treated with conc. HCl and concentrated in vacuo to dryness.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
26.92 g
Type
reactant
Reaction Step Two
Quantity
12.51 g
Type
reactant
Reaction Step Three
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.